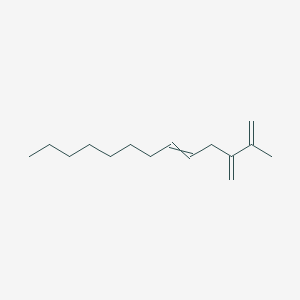
2-Methyl-3-methylidenetrideca-1,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-methylidenetrideca-1,5-diene is an organic compound with the molecular formula C15H26 It is characterized by its unique structure, which includes a combination of methyl and methylene groups along with diene functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-methylidenetrideca-1,5-diene typically involves the use of organic synthesis techniques. One common method is the catalytic dehydrogenation of precursor hydrocarbons under controlled conditions. The reaction conditions often include the use of a catalyst such as palladium or platinum, elevated temperatures, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial production.
化学反应分析
Types of Reactions
2-Methyl-3-methylidenetrideca-1,5-diene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the diene functionalities into alkanes or alkenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
2-Methyl-3-methylidenetrideca-1,5-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity and potential therapeutic applications is ongoing.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: Its unique chemical properties make it useful in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-Methyl-3-methylidenetrideca-1,5-diene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
2-Methyl-1,3-butadiene: A simpler diene with similar reactivity.
3-Methyl-1,4-pentadiene: Another diene with comparable chemical properties.
2,3-Dimethyl-1,3-butadiene: A structurally related compound with similar applications.
Uniqueness
2-Methyl-3-methylidenetrideca-1,5-diene is unique due to its specific combination of methyl and methylene groups along with its diene functionalities. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
921819-78-5 |
|---|---|
分子式 |
C15H26 |
分子量 |
206.37 g/mol |
IUPAC 名称 |
2-methyl-3-methylidenetrideca-1,5-diene |
InChI |
InChI=1S/C15H26/c1-5-6-7-8-9-10-11-12-13-15(4)14(2)3/h11-12H,2,4-10,13H2,1,3H3 |
InChI 键 |
FWUSAASPHHFFQZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC=CCC(=C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(3-pyridinyl)-2-furanyl]Methylene]-](/img/structure/B12632586.png)
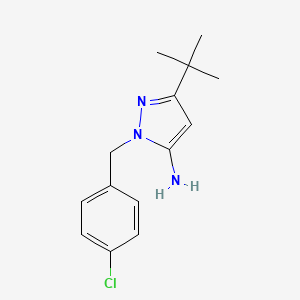
![Cyclopropanecarboxamide, N-[3-[5-(2-chlorophenyl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-d]thiazol-5-yl]-](/img/structure/B12632594.png)
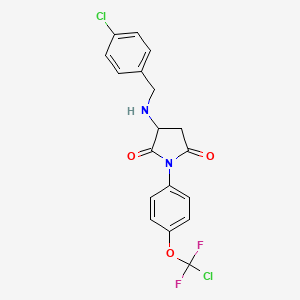
![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
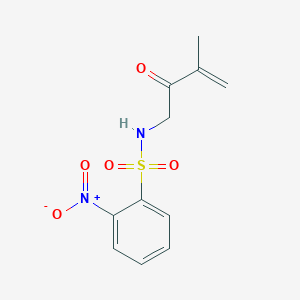
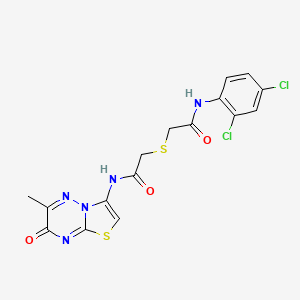
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
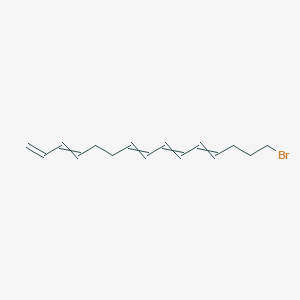
![2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one](/img/structure/B12632664.png)
![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
